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molecular formula C11H6FN3O2 B8601896 1-(4-Cyano-2-fluorophenyl)-1H-imidazole-4-carboxylic acid

1-(4-Cyano-2-fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B8601896
M. Wt: 231.18 g/mol
InChI Key: VGFKNOKVTVEQIX-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of 1H-imidazole-4-carboxylic acid (500 mg), 4-fluoro-3-fluorobenzonitrile (0.93 g), and N,N-diisopropyl-ethyl amine (3.6 mL) in N,N-dimethylformamide (6 mL) is heated to 120° C. overnight. The crude product is purified by HPLC. LC (method 20): tR=1.85 min; Mass spectrum (APCI): m/z=232 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]1.F[C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[F:18].C(N(CC)C(C)C)(C)C>CN(C)C=O>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([N:1]2[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]2)=[C:11]([F:18])[CH:12]=1)#[N:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=NC(=C1)C(=O)O
Name
Quantity
0.93 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)F
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC(=C(C=C1)N1C=NC(=C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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